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Compound of Interest

Compound Name: Alfentanil-d3 Hydrochloride

Cat. No.: B13445081

Get Quote

Executive Summary
This guide provides a high-resolution technical analysis of the physicochemical and functional

distinctions between Alfentanil (the therapeutic opioid analgesic) and Alfentanil-d3 (its stable

isotope-labeled analogue). While pharmacologically identical in receptor binding potential, their

divergence in mass spectrometry behavior constitutes the foundation of quantitative

bioanalysis. This document details the molecular architecture, the absence of primary Kinetic

Isotope Effects (KIE) in standard labeling configurations, and the "Self-Validating" LC-MS/MS

protocols required for regulatory-grade quantification.

Molecular Architecture & Physicochemical
Divergence
The fundamental difference lies in the isotopic substitution of three proteium (

) atoms with deuterium (
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or D) on the methoxymethyl side chain. This modification alters the molecular mass and
vibrational energy states without significantly impacting steric volume or lipophilicity.

Structural Specifications
Feature Alfentanil (Analyte)

Alfentanil-d3 (Internal

Standard)

IUPAC Name

N-[1-[2-(4-ethyl-5-oxotetrazol-

1-yl)ethyl]-4-

(methoxymethyl)piperidin-4-yl]-

N-phenylpropanamide

N-[1-[2-(4-ethyl-5-oxotetrazol-

1-yl)ethyl]-4-

(trideuteriomethoxymethyl)pipe

ridin-4-yl]-N-

phenylpropanamide

Formula

Monoisotopic Mass 416.2536 Da
419.2725 Da (+3.0189 Da

shift)

pKa 6.5 (Piperidine Nitrogen) 6.5 (Unchanged)

LogP ~2.16 ~2.15 (Negligible shift)

The Deuterium Bond Advantage
The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H)

bond due to a lower Zero-Point Energy (ZPE).

C-H Bond Dissociation Energy (BDE): ~98 kcal/mol

C-D Bond Dissociation Energy (BDE): ~100 kcal/mol

Implication: While this bond strength drives the Kinetic Isotope Effect (KIE) in metabolic

studies, in the context of Alfentanil-d3 (methoxymethyl label), the label is placed distal to the

primary metabolic soft spots. This ensures the Internal Standard (IS) retains the same

metabolic stability profile as the analyte during sample processing, preventing differential

degradation.

Mass Spectrometry & Analytical Physics
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The utility of Alfentanil-d3 is defined by its behavior in the Triple Quadrupole Mass

Spectrometer (QqQ). The +3 Da mass shift allows for spectral resolution, while the identical

retention time ensures perfect compensation for matrix effects.

Fragmentation & MRM Transitions
In Electrospray Ionization (ESI+), both molecules form singly charged protonated precursors

. Collision-Induced Dissociation (CID) typically cleaves the amide bond, ejecting the N-
phenylpropionamide group.

Alfentanil Transition: The precursor (m/z 417) loses the neutral side chain, yielding the

piperidine-tetrazole core fragment (m/z 268).

Alfentanil-d3 Transition: Since the

label is located on the methoxymethyl group attached to the piperidine ring, the label is
retained in the product ion.

Table 1: Optimized MRM Transitions

Compound
Precursor Ion
(Q1)

Product Ion
(Q3)

Neutral Loss
Collision
Energy (eV)

Alfentanil
417.2 (

)

268.2 (

)

N-

phenylpropionam

ide

~25

Alfentanil-d3
420.2 (

)

271.2 (

)

N-

phenylpropionam

ide

~25
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Critical Note: Verify your specific Certificate of Analysis. If your d3-standard is labeled on the

propionyl group, the label will be lost during fragmentation, resulting in a 420 -> 268 transition.

The 420 -> 271 transition (methoxymethyl label) is superior as it reduces crosstalk interference

from the native analyte's background noise.

Visualization: LC-MS/MS Co-elution Logic
The following diagram illustrates why d3 is the "Gold Standard" for compensating Matrix Effects

(Ion Suppression).
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Ret. Time: 2.1 min

Suppression
(Affects Both Equally) Q1 Filter:

417 vs 420
Q2 Collision:

Fragmentation
Q3 Filter:

268 vs 271

Click to download full resolution via product page

Caption: The "Self-Validating" workflow. Because Alfentanil and Alfentanil-d3 co-elute, any

ionization suppression caused by matrix phospholipids affects both equally. The ratio of their

signals remains constant, ensuring accurate quantification.

Metabolic Stability & The Kinetic Isotope Effect (KIE)
In drug development, deuteration is sometimes used to slow metabolism (e.g.,

Deutetrabenazine). However, for Alfentanil-d3 used as an Internal Standard, we require it to
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behave identically to the drug.

CYP3A4 Metabolic Pathway
Alfentanil is primarily metabolized by CYP3A4 via two pathways:

Piperidine N-dealkylation: Yields Noralfentanil.

Amide N-dealkylation: Yields N-phenylpropionamide.

Absence of Primary KIE
A Primary KIE (

) occurs only when the C-D bond is broken in the rate-determining step.

Scenario: The standard Alfentanil-d3 (methoxymethyl label) places deuterium on the ether

side chain.

Mechanism: CYP3A4 attacks the Nitrogen-Carbon bonds of the piperidine ring or the amide.

The methoxymethyl C-D bonds remain intact during the major metabolic steps.

Result: There is no primary KIE. The internal standard degrades at the same rate as the

analyte if exposed to active enzymes (e.g., in non-quenched plasma), preventing bias in

stability samples.

Validated Experimental Protocol
This protocol outlines the extraction and quantification of Alfentanil in human plasma, utilizing

Alfentanil-d3 to correct for extraction efficiency and matrix effects.

Reagents & Standards
Analyte Stock: Alfentanil HCl (1.0 mg/mL in Methanol).

IS Stock: Alfentanil-d3 (100 µg/mL in Methanol).

Matrix: Drug-free human plasma (K2EDTA).
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Sample Preparation (Liquid-Liquid Extraction)
Aliquot: Transfer 200 µL of plasma into a 1.5 mL polypropylene tube.

IS Spiking: Add 20 µL of Alfentanil-d3 Working Solution (50 ng/mL). Vortex for 10 sec.

Why: Spiking before extraction ensures the IS tracks extraction losses.

Buffer: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.5).

Why: Alfentanil (pKa 6.[1]5) is non-ionized at pH 9.5, maximizing organic solubility.

Extraction: Add 1.0 mL of n-Hexane:Ethyl Acetate (90:10 v/v).

Agitation: Mechanical shaker for 10 min; Centrifuge at 4000g for 5 min.

Reconstitution: Transfer supernatant to a clean vial; evaporate to dryness under

at 40°C. Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Conditions
Column: Biphenyl or C18 (e.g., Kinetex 2.6µm), 50 x 2.1 mm.

Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 3.0 min.

Flow Rate: 0.4 mL/min.[2]

Data Acceptance Criteria (Self-Validating)
IS Response: The peak area of Alfentanil-d3 should be consistent across all samples (CV <

15%). Drastic drops indicate matrix suppression or extraction failure.

Linearity: Plot Area Ratio (Alfentanil/Alfentanil-d3) vs. Concentration.

must be > 0.99.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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